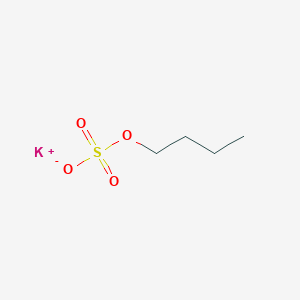

Potassium;butyl sulfate

Beschreibung

Overview of Alkyl Sulfate (B86663) Significance in Chemical Sciences

Relevance in Atmospheric Processes and Secondary Organic Aerosol Formation

Alkyl sulfates are recognized as components of atmospheric aerosols, which have significant implications for air quality and climate. nih.gov They can be formed through the atmospheric oxidation of volatile organic compounds in the presence of sulfur dioxide, contributing to the formation of secondary organic aerosols (SOA). nih.gov The presence of these organosulfur compounds can influence the physical and chemical properties of aerosols, such as their ability to act as cloud condensation nuclei. copernicus.org The chain length of the alkyl group and the nature of the sulfur functional group can impact the reactivity and atmospheric lifetime of these compounds. acs.org For instance, long-chain alkyl sulfates have been observed to have shorter atmospheric lifetimes compared to their short-chain counterparts. acs.org The study of alkyl sulfates in this context is crucial for developing accurate models of atmospheric chemistry and climate change. nih.gov

Conceptual Role in Organic Synthesis and Reaction Mechanisms

In the realm of organic synthesis, alkyl sulfates serve as versatile reagents and intermediates. Their utility often stems from the sulfate group being an excellent leaving group, facilitating nucleophilic substitution reactions. While dialkyl sulfates are potent alkylating agents, monoalkyl sulfates have traditionally been considered less reactive. nih.gov However, research has shown that even monoalkyl sulfates can act as alkylating agents under specific conditions. nih.gov The study of their reaction mechanisms, including elimination and substitution pathways, provides valuable insights into fundamental organic chemistry principles. researchgate.netmsuniv.ac.in For example, the pyrolysis of esters containing a β-hydrogen atom, a reaction conceptually related to the behavior of some sulfates, proceeds through an intramolecular elimination mechanism. msuniv.ac.in

Alkyl Sulfates as Substrates in Enzymological Studies

Alkyl sulfates are also significant in the field of enzymology, where they are used as substrates to study the activity and mechanisms of sulfatase enzymes. nih.gov These enzymes catalyze the hydrolysis of sulfate esters, a critical process in various biological pathways. nih.gov By studying the rates of enzymatic hydrolysis of different alkyl sulfates, researchers can gain insights into enzyme kinetics, substrate specificity, and the catalytic mechanisms employed by these biological catalysts. nih.govredalyc.org The rate enhancements achieved by alkylsulfatases compared to the uncatalyzed hydrolysis of alkyl sulfates highlight the remarkable efficiency of enzymatic catalysis. nih.gov

Academic Context of Potassium Butyl Sulfate within Alkyl Sulfate Research

Within the broad field of alkyl sulfate research, potassium butyl sulfate serves as a specific model compound for investigating fundamental chemical principles and for developing analytical methodologies.

Research Gaps and Motivations for Deeper Investigation

While general principles of alkyl sulfate chemistry are well-established, specific data and a comprehensive understanding of individual compounds like potassium butyl sulfate are often limited. A significant motivation for deeper investigation lies in closing these knowledge gaps. For instance, detailed kinetic data for the reactions of potassium butyl sulfate in various solvent systems and under different conditions are not always readily available. Furthermore, its specific role and transformation pathways in complex environmental systems, such as mineral processing wastewater, remain an active area of research. researchgate.netmdpi.com Understanding the interactions of potassium butyl sulfate with other chemical species and surfaces is also crucial for its practical applications and for assessing its environmental fate. researchgate.net

Methodological Approaches in Potassium Butyl Sulfate Research

A variety of analytical techniques are employed to study potassium butyl sulfate and related compounds. High-performance liquid chromatography (HPLC) is a common method for the analysis of alkyl sulfates and their reaction products. ijrsset.org Spectrophotometric methods can also be utilized for the determination of sulfate ions released during hydrolysis reactions. scispace.com For structural elucidation and accurate mass determination, mass spectrometry techniques, particularly electrospray ionization mass spectrometry (ESI-MS), are invaluable. nih.gov In the context of environmental samples, methods like gas chromatography-mass spectrometry (GC-MS) after appropriate sample preparation, such as solid-phase extraction, are often used. eurofins.com The development and validation of these analytical methods are crucial for obtaining reliable data in research and industrial settings. epa.gov

Interactive Data Table: Physicochemical Properties of Selected Alkyl Sulfates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form | Solubility |

| Potassium methyl sulfate | CH3KO4S | 150.21 | - | - |

| Sodium ethyl sulfate | C2H5NaO4S | 148.11 | - | - |

| Potassium n-butyl sulfate | C4H9KO4S | 192.27 | Solid | Mixes with water scbt.com |

| Sodium octyl sulfate | C8H17NaO4S | 232.27 | - | - |

Interactive Data Table: Analytical Methods for Alkyl Sulfate Analysis

| Analytical Technique | Abbreviation | Principle | Application |

| High-Performance Liquid Chromatography | HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Quantification of alkyl sulfates and parabens. ijrsset.org |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Analysis of organic compounds in environmental samples. eurofins.com |

| Electrospray Ionization Mass Spectrometry | ESI-MS | Ionization of molecules in solution for mass analysis. | Accurate mass determination of polar molecules. nih.gov |

| Spectrophotometry | - | Measurement of light absorption to determine concentration. | Determination of sulfate ions. scispace.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

potassium;butyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S.K/c1-2-3-4-8-9(5,6)7;/h2-4H2,1H3,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGYLQVSSKOHBO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways of Alkyl Sulfate Formation

Controlled Synthesis of Alkyl Sulfate (B86663) Esters for Academic Standards

The ability to create high-purity alkyl sulfates in a laboratory setting is crucial for their use as analytical standards and for detailed academic study. researchgate.netd-nb.info This involves specific protocols designed for purity and strategies to optimize reaction outcomes.

The synthesis of high-purity organosulfate potassium salts, such as potassium butyl sulfate, is essential for creating analytical standards for quantification and research. researchgate.netcopernicus.org A common and robust laboratory-scale method involves the reaction of a precursor alcohol with a sulfonating agent, followed by neutralization to form the desired potassium salt. copernicus.orgresearchgate.net

One established procedure for preparing n-butyl sulfate uses n-butanol and redistilled sulfuryl chloride. orgsyn.org The reaction proceeds with the evolution of sulfur dioxide and butyl chloride. orgsyn.org A more general approach, suitable for a variety of organosulfates, employs the reaction of the parent alcohol (e.g., butanol) with a sulfur trioxide pyridine (B92270) complex in dry pyridine. copernicus.org This mixture is typically stirred for an extended period, after which the solvent is removed. The residue is then redissolved and carefully titrated with a potassium hydroxide (B78521) (KOH) solution to a high pH (above 12). copernicus.orgresearchgate.net This step neutralizes the resulting alkyl hydrogen sulfate and facilitates the precipitation of the potassium salt. researchgate.net Purification is often achieved by recrystallization from a solvent like ethanol (B145695) to yield the final, high-purity product. copernicus.org

Table 1: General Protocol for Organosulfate Potassium Salt Synthesis

| Step | Procedure | Purpose | Key Reagents |

|---|---|---|---|

| 1. Sulfation | The precursor alcohol is reacted with a sulfonating agent in a dry solvent under an inert atmosphere. | To form the alkyl hydrogen sulfate intermediate. | Alcohol (e.g., Butanol), Sulfur Trioxide Pyridine Complex, Pyridine |

| 2. Neutralization | The reaction mixture is titrated with a strong potassium base. | To convert the acidic intermediate into its stable potassium salt, often causing it to precipitate. | Potassium Hydroxide (KOH) |

| 3. Purification | The crude product is isolated and purified, typically by recrystallization. | To remove unreacted starting materials and byproducts, achieving high purity (>95%). | Ethanol |

Optimizing the synthesis of alkyl sulfates on a laboratory scale is critical for improving yield, ensuring purity, and enabling efficient scale-up. core.ac.ukmt.com This involves the systematic adjustment of key reaction variables. Methodologies such as Design of Experiment (DoE) are employed to mathematically model the relationship between experimental parameters and reaction outcomes, such as product yield or impurity profiles. mt.comacs.org

Automated chemical synthesis reactors are instrumental in this process, allowing for precise control over critical parameters. mt.com For a given synthesis, variables are methodically tested to find the optimal conditions. For instance, in the synthesis of a related compound, reaction conditions were optimized to achieve a 93% yield, though this also increased an impurity, presenting a trade-off between throughput and purity that process chemists must evaluate. acs.org

Table 2: Key Parameters for Optimization in Alkyl Sulfate Synthesis

| Parameter | Description | Impact on Synthesis |

|---|---|---|

| Temperature | The temperature at which the reaction is conducted. | Affects reaction rate and the formation of potential side products. |

| Reagent Ratio | The molar ratio of the alcohol to the sulfonating agent. | Can drive the reaction to completion but may also lead to byproducts if not balanced. |

| Reaction Time | The duration of the reaction. | Insufficient time leads to incomplete conversion, while excessive time may promote decomposition or side reactions. |

| Catalyst Concentration | The amount of catalyst used, if any. | Influences the reaction rate; finding the optimal concentration is key to efficiency. fau.de |

| Solvent | The medium in which the reaction occurs. | Affects solubility of reagents and can influence the reaction pathway. |

Elucidation of Alkyl Sulfate Formation Mechanisms

Alkyl sulfates are formed through various chemical pathways in gaseous and aqueous phases, each with distinct mechanisms involving different precursors, catalysts, and reaction conditions.

In the gas phase, particularly in atmospheric contexts, alkyl sulfates can be formed from the oxidation of sulfur dioxide (SO₂). mdpi.com This process is not solely dependent on hydroxyl radicals; pathways involving other oxidants like ozone (O₃) and nitrogen dioxide (NO₂) are significant, especially in polluted environments. mdpi.com Certain pollutants, such as monoethanolamine (MEA) from carbon capture technologies, can facilitate the conversion of SO₂ to sulfate by first inducing hydrolysis to form a HOSO₂⁻•MEAH⁺ complex, which is then oxidized. mdpi.com The reaction of this complex with O₃ is kinetically and thermodynamically more favorable than with NO₂ and proceeds via a barrierless process in the presence of water. mdpi.com

Furthermore, Criegee intermediates (CIs), formed from the ozonolysis of alkenes, can react with existing organosulfates. mdpi.com For example, the reaction between methyl-substituted CIs and glycolic acid sulfate is considered a feasible atmospheric reaction that can alter the composition of secondary organic aerosols. mdpi.com The presence of water molecules can also play a critical role, with studies showing that methyl sulfate requires clustering with at least two water molecules for effective decomposition in the gas phase. copernicus.org

In the aqueous phase, the formation and hydrolysis of alkyl sulfates are influenced by factors such as nucleophilic attack and pH. The hydrolysis of primary alkyl sulfates can proceed via an SN2 mechanism for uncatalyzed reactions. rug.nl However, the process can be autocatalytic. As the hydrolysis of an alkyl sulfate produces an alkyl alcohol and a hydrogen sulfate ion (HSO₄⁻), the resulting increase in proton concentration catalyzes further hydrolysis. rug.nl This autocatalysis leads to a reaction that starts slowly and progressively accelerates before slowing as the reactant is consumed. rug.nl The pH of the solution is therefore a critical factor governing the stability and reaction kinetics of alkyl sulfates in aqueous environments.

Radical-initiated pathways are significant in the transformation and degradation of alkyl sulfates, particularly in atmospheric aerosols. acs.orgrsc.org These reactions are often initiated by the highly reactive hydroxyl radical (•OH). rsc.orgcopernicus.org

The process typically begins with the abstraction of a hydrogen atom from the alkyl chain of the sulfate by an •OH radical, which results in the formation of an alkyl radical (R•). acs.orgrsc.org This alkyl radical then reacts rapidly with molecular oxygen (O₂) to generate a peroxy radical (RO₂•). acs.orgcopernicus.org

The peroxy radical is a key intermediate with several potential fates:

Functionalization: Two peroxy radicals can undergo self-reaction to yield stable, more oxygenated products like carbonyls and an alkoxy radical (RO•). rsc.org This pathway adds functional groups to the original alkyl sulfate.

Fragmentation: The alkoxy radical (RO•) can undergo C-C bond cleavage, breaking the molecule into smaller fragments. rsc.org This can lead to the formation of shorter-chain organosulfates. rsc.org

Inorganic Sulfate Formation: A crucial fragmentation pathway involves the cleavage of the C-O(S) bond. acs.orgnih.gov This cleavage can release a sulfate radical anion (SO₄•⁻), which can then participate in secondary reactions, ultimately leading to the formation of inorganic sulfate (SO₄²⁻). acs.orgcopernicus.orgnih.gov The formation of inorganic sulfate from an organic precursor represents a significant chemical transformation in the atmospheric sulfur cycle. rsc.orgnih.gov

Table 3: Key Species in Radical-Initiated Mechanisms of Alkyl Sulfates

| Species | Name | Role in Mechanism |

|---|---|---|

| •OH | Hydroxyl Radical | Initiates the reaction by abstracting a hydrogen atom from the alkyl chain. rsc.org |

| R• | Alkyl Radical | The initial product of hydrogen abstraction. acs.org |

| RO₂• | Peroxy Radical | Formed from the rapid reaction of the alkyl radical with O₂; a key intermediate. acs.orgcopernicus.org |

| RO• | Alkoxy Radical | Formed from the self-reaction of peroxy radicals; can lead to fragmentation. rsc.org |

| SO₄•⁻ | Sulfate Radical Anion | Formed via C-O(S) bond cleavage; a precursor to inorganic sulfate. acs.orgnih.gov |

Green Chemistry Principles Applied to Alkyl Sulfate Synthesis

Atom Economy and Efficiency in Esterification Reactions

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A higher atom economy signifies a more efficient process with less waste generation. savemyexams.com The synthesis of the butyl sulfate anion, the precursor to potassium butyl sulfate, can be achieved through several routes, each with a distinct atom economy.

The primary reaction is the esterification of butanol. Three common sulfating agents for this process are sulfur trioxide, chlorosulfuric acid, and concentrated sulfuric acid.

Reaction with Sulfur Trioxide (SO₃): This is an addition reaction where all reactant atoms are incorporated into the final product, butyl sulfuric acid.

CH₃(CH₂)₃OH + SO₃ → CH₃(CH₂)₃OSO₃H

This method represents the ideal scenario in terms of atom economy. wikipedia.org

Reaction with Chlorosulfuric Acid (ClSO₃H): This route produces hydrogen chloride (HCl) as a byproduct.

CH₃(CH₂)₃OH + ClSO₃H → CH₃(CH₂)₃OSO₃H + HCl

Reaction with Sulfuric Acid (H₂SO₄): This is a classic, reversible Fischer esterification that produces water as a byproduct. masterorganicchemistry.combyjus.com

CH₃(CH₂)₃OH + H₂SO₄ ⇌ CH₃(CH₂)₃OSO₃H + H₂O

The theoretical atom economy for each of these initial sulfation steps can be calculated to compare their efficiency.

| Sulfating Agent | Reaction Equation | Molar Mass of Desired Product (Butyl Sulfuric Acid) (g/mol) | Total Molar Mass of Reactants (g/mol) | Atom Economy (%) |

|---|---|---|---|---|

| Sulfur Trioxide (SO₃) | C₄H₁₀O + SO₃ → C₄H₁₀O₄S | 154.18 | 74.12 + 80.06 = 154.18 | 100.0% |

| Chlorosulfuric Acid (ClSO₃H) | C₄H₁₀O + ClSO₃H → C₄H₁₀O₄S + HCl | 154.18 | 74.12 + 116.52 = 190.64 | 80.9% |

| Sulfuric Acid (H₂SO₄) | C₄H₁₀O + H₂SO₄ → C₄H₁₀O₄S + H₂O | 154.18 | 74.12 + 98.08 = 172.20 | 89.5% |

Following the initial sulfation, a neutralization step is required to form potassium butyl sulfate. This is typically achieved by reacting the resulting butyl sulfuric acid with a potassium base, such as potassium hydroxide (KOH). This second reaction also has an associated atom economy, as it produces water as a byproduct.

CH₃(CH₂)₃OSO₃H + KOH → CH₃(CH₂)₃OSO₃K + H₂O

While reactions with 100% atom economy are the ideal, high-yield processes with lower atom economy can still be valuable. However, they inherently generate byproducts that must be managed, adding to environmental and economic costs. savemyexams.com Therefore, selecting a synthetic route that maximizes atom economy from the outset, such as the use of sulfur trioxide, is a primary goal of green synthesis design.

Sustainable Catalysis and Solvent Selection for Reduced Environmental Impact

Sustainable Catalysis

The choice of catalyst is critical for developing greener synthetic processes. While traditional syntheses often rely on strong, corrosive, and difficult-to-separate homogeneous catalysts like sulfuric acid, modern approaches favor more sustainable options. jove.comacs.org

Heterogeneous solid acid catalysts are a significant improvement. These catalysts, such as sulfated metal oxides, are in a different phase from the reactants, allowing for easy separation (e.g., by filtration) and reuse. This minimizes waste and simplifies product purification. Sulfated zirconia (ZrO₂) and sulfated iron oxide have shown considerable promise in esterification reactions. d-nb.info Catalysts prepared using chlorosulfuric acid have demonstrated higher activity in the esterification of fatty acids compared to those made with sulfuric acid, a result attributed to higher sulfur content and stronger acid sites. rsc.org

| Catalyst Type | Example | Key Advantages | Reported Performance Metric |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Effective, low cost. | Acts as both catalyst and dehydrating agent. jove.com |

| Heterogeneous Solid Acid | Sulfated Zirconia (SO₄²⁻/ZrO₂) | Robust, reusable, non-corrosive, high activity. | ~5x faster reaction rate than traditional catalysts for primary alcohol esterification. rsc.org |

| Heterogeneous Solid Acid | Sulfated Iron Oxide (SO₄²⁻/Fe₂O₃) | Eco-friendly, reusable. | Achieved 83.4% conversion in nonanoic acid esterification (6h, 333.15 K). d-nb.info |

| Biocatalyst | Arylsulfate Sulfotransferase | High chemo- and regioselectivity, mild aqueous conditions (room temp, neutral pH). | Can catalyze sulfation of diverse aromatic and aliphatic alcohols. researchgate.netnih.gov |

Biocatalysis represents a frontier in green chemistry. Enzymes, such as arylsulfate sulfotransferases, can perform sulfation reactions with high specificity under very mild conditions (e.g., in water at neutral pH and ambient temperature). nih.gov This avoids the need for harsh reagents and extreme temperatures, significantly reducing the process's energy consumption and environmental footprint.

Sustainable Solvent Selection

Traditional sulfation methods often employ solvents like N,N-dimethylformamide (DMF), pyridine, or various chlorinated hydrocarbons. nih.govmdpi.com These solvents are frequently toxic, volatile, and difficult to dispose of, contributing significantly to the process's environmental impact.

A core tenet of green chemistry is to minimize or eliminate the use of such solvents. Whenever possible, reactions are designed to be solvent-free. researchgate.net When a solvent is necessary, the preference is for environmentally benign options. Water is an excellent green solvent due to its non-toxicity, availability, and non-flammability. scispace.com Surfactants like sodium lauryl sulfate (SLS) have even been used to facilitate reactions in aqueous media, creating micelles that can act as microreactors. researchgate.netmdpi.com Other greener alternatives that have been explored include acetonitrile, which is easier to remove than DMF, and novel media like deep eutectic solvents, which are mixtures of compounds that form a liquid at room temperature and can be designed to be biodegradable and non-toxic. nih.govmdpi.com

| Solvent Type | Example(s) | Rationale for Use / Avoidance |

|---|---|---|

| Traditional Organic | DMF, Pyridine, Dioxane, Chlorinated Solvents | Avoided due to toxicity, volatility, and difficulty in disposal. Often used in older sulfation methods. nih.govmdpi.com |

| Greener Alternative | Acetonitrile | Considered more "microwave-friendly" and is easier to evaporate than DMF. nih.gov |

| Aqueous | Water | Ideal green solvent: non-toxic, non-flammable, abundant, and inexpensive. scispace.com |

| Novel Green Solvents | Deep Eutectic Solvents (e.g., Sulfamic Acid-Urea) | Can act as both solvent and reagent, biodegradable, low toxicity, and can enable sulfation under mild conditions. mdpi.com |

| Solvent-Free | Not Applicable | The most ideal green chemistry scenario, eliminating solvent waste entirely. researchgate.net |

Advanced Analytical Methodologies for Alkyl Sulfate Characterization

State-of-the-Art Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating complex mixtures, a necessary step for the accurate identification and quantification of individual components. For polar compounds like potassium butyl sulfate (B86663), specialized liquid chromatography methods are employed.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Organosulfates

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar and ionic compounds, making it well-suited for the analysis of organosulfates. nih.gov Unlike reversed-phase liquid chromatography (RPLC), which is more effective for non-polar compounds, HILIC utilizes a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. nih.govjove.comresearchgate.net This setup facilitates the partitioning of polar analytes, like potassium butyl sulfate, between the mobile phase and a water-enriched layer on the stationary phase surface. nih.gov

The primary advantage of HILIC is its ability to retain and separate highly polar compounds that show little or no retention on traditional C18 columns. nih.gov This technique has been successfully applied to separate a wide range of polar metabolites, including amino acids, sugars, and nucleotides. nih.gov The use of volatile mobile phase buffers, such as ammonium (B1175870) formate (B1220265) or acetate, makes HILIC readily compatible with mass spectrometry (MS), providing a highly sensitive and specific analytical platform. researchgate.net For instance, HILIC-MS methods have been developed for the simultaneous analysis of over 150 polar and ionic metabolites in a single run. nih.gov

In the context of organosulfate analysis, HILIC can effectively separate isomers that are indistinguishable by RPLC. For example, HILIC has been shown to resolve diastereomers of methyltetrol sulfates, which co-elute on a C18 column. nih.gov This capability is crucial for the detailed characterization of complex mixtures of organosulfates found in various matrices.

Table 1: Comparison of HILIC and RPLC for Organosulfate Analysis

| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Reversed-Phase Liquid Chromatography (RPLC) |

| Stationary Phase | Polar (e.g., silica, amide, diol) researchgate.netnih.gov | Non-polar (e.g., C18, C8) nih.gov |

| Mobile Phase | High organic solvent concentration researchgate.net | High aqueous concentration rjptonline.org |

| Analyte Suitability | Polar, hydrophilic compounds (e.g., organosulfates) nih.govnih.gov | Non-polar, hydrophobic compounds nih.gov |

| Isomer Separation | Can separate polar isomers effectively nih.gov | Limited for polar isomers nih.gov |

| MS Compatibility | High, with volatile buffers researchgate.net | High, with appropriate mobile phases |

Ultra-Performance Liquid Chromatography (UPLC) and Reversed-Phase LC in Organosulfate Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. copernicus.orgnih.gov UPLC can be operated in both reversed-phase and HILIC modes.

In the context of organosulfate analysis, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a widely used technique. copernicus.org Reversed-phase UPLC, often employing columns like the ACQUITY UPLC HSS T3, can be used for the separation of a range of organosulfates. copernicus.orgnih.gov The mobile phase typically consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, often with an additive like formic acid to improve peak shape and ionization efficiency. rjptonline.orgcopernicus.org

While RPLC is the most common mode of LC, its application to highly polar compounds like short-chain alkyl sulfates can be challenging due to poor retention. nih.govuv.es To overcome this, ion-pairing chromatography, a variation of RPLC, can be used. This technique involves adding an ion-pairing reagent, such as tetrabutylammonium, to the mobile phase. uv.esnih.gov The reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the reversed-phase column. nih.gov However, the use of non-volatile ion-pairing reagents can interfere with MS detection.

For less polar or longer-chain alkyl sulfates, RPLC remains a viable and robust separation technique. uv.esnih.gov The choice between HILIC and RPLC ultimately depends on the specific properties of the organosulfate of interest and the complexity of the sample matrix.

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of molecules, including potassium butyl sulfate. researchgate.net It allows for the assignment of elemental compositions with high confidence, a critical step in identifying unknown compounds. nih.gov

Electrospray Ionization (ESI) Coupled with High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, non-volatile compounds like organosulfates. nih.govnih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov When coupled with HRMS, ESI provides highly accurate mass measurements, typically with errors of less than 5 ppm. nih.gov

In the negative ion mode, organosulfates like potassium butyl sulfate readily form [M-H]⁻ or [M-K]⁻ ions. nih.gov The high resolving power of HRMS instruments, such as the Orbitrap or time-of-flight (TOF) analyzers, allows for the separation of isobaric interferences, ensuring the unambiguous identification of the target analyte. nih.govucdavis.edu

The combination of liquid chromatography with ESI-HRMS (LC-ESI-HRMS) is a powerful platform for the analysis of complex mixtures. nih.gov The chromatographic separation reduces ion suppression effects in the ESI source and allows for the differentiation of isomers prior to MS analysis. nih.gov

Table 2: Key Parameters in ESI-HRMS Analysis of Potassium Butyl Sulfate

| Parameter | Description | Typical Value/Setting |

| Ionization Mode | Negative ion mode is preferred for sulfates. nih.gov | Negative |

| Mass Analyzer | Orbitrap, TOF, or Sector analyzers provide high resolution. nih.govnih.govucdavis.edu | > 60,000 FWHM |

| Mass Accuracy | Enables confident elemental composition determination. nih.gov | < 5 ppm |

| Solvent System | Must be compatible with ESI (e.g., methanol/water, acetonitrile/water). nih.gov | Methanol/water |

| Internal Standards | Used for accurate mass calibration. nih.gov | Other organic sulfates |

Tandem Mass Spectrometry (MS/MS and MSn) for Fragmentation Analysis and Structural Isomer Differentiation

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.net This technique is invaluable for confirming the identity of a compound and for differentiating between structural isomers. lcms.czrsc.org

For organosulfates, characteristic fragmentation patterns are observed in MS/MS experiments. In the negative ion mode, a common fragmentation pathway is the loss of the sulfate group as SO₃ (80 Da) or the sulfate radical anion (•SO₄⁻, m/z 96). copernicus.orgnih.gov The presence of a product ion at m/z 97 (HSO₄⁻) is often indicative of an alicyclic or aliphatic sulfate. nih.gov

By analyzing the unique fragmentation patterns, it is possible to differentiate between isomers that may not be separable by chromatography alone. lcms.czrsc.org For example, the position of the sulfate group on an aromatic ring or an alkyl chain can lead to distinct fragment ions. nih.gov Multi-stage fragmentation (MSn) can provide even more detailed structural information by further fragmenting product ions. lcms.cz

Emerging Mass Spectrometric Techniques (e.g., Nano-DESI-HRMS)

Nanospray desorption electrospray ionization (nano-DESI) is an ambient ionization technique that allows for the direct analysis of samples from surfaces with minimal sample preparation. ucdavis.eduscience.gov Coupled with HRMS, nano-DESI-HRMS has been used for the molecular characterization of organic aerosols, including organosulfates. acs.orgcopernicus.org

This technique involves using a liquid bridge between two capillaries to desorb and ionize analytes from a surface. science.gov Nano-DESI is a soft ionization method, producing primarily molecular ions, which simplifies the resulting mass spectra. acs.org Its high sensitivity and spatial resolution make it a promising tool for the analysis of organosulfates in complex environmental and biological samples. ucdavis.eduacs.org

Complementary Spectroscopic Techniques for Functional Group Analysis (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique utilized for the qualitative and quantitative analysis of organic and inorganic compounds. copernicus.org This method is particularly valuable in the characterization of alkyl sulfates, such as potassium butyl sulfate, by identifying the key functional groups present in the molecule. The principle of FTIR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. upi.edu The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different vibrational modes of its functional groups. wiley.com

In the context of potassium butyl sulfate, FTIR analysis allows for the confirmation of its molecular structure by identifying the characteristic vibrations of the alkyl chain and the sulfate group. Attenuated Total Reflectance (ATR) is a common sampling technique used in conjunction with FTIR (ATR-FTIR) that enables the direct analysis of solid or liquid samples with minimal preparation. mt.com

The infrared spectrum of an alkyl sulfate is characterized by several key absorption bands. The vibrations associated with the sulfur-oxygen bonds are particularly diagnostic. The asymmetric and symmetric stretching vibrations of the S=O group in the sulfate moiety typically appear in the region of 1460-1350 cm⁻¹ and 1200-1050 cm⁻¹, respectively. researchgate.net Furthermore, the C-O-S stretching vibrations are also characteristic and are generally observed in the fingerprint region of the spectrum. copernicus.org

Research on various organosulfate compounds provides a basis for the interpretation of the spectrum of potassium butyl sulfate. For instance, studies on methyl sulfate have identified S-O-C bond vibrations around 1020-1000 cm⁻¹ and 795-784 cm⁻¹. copernicus.org The presence of the butyl group will be evidenced by the characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups are expected in the 2970-2845 cm⁻¹ range. upi.eduwiley.com Bending vibrations for these groups typically appear between 1485 cm⁻¹ and 1365 cm⁻¹. upi.eduwiley.com

The table below summarizes the expected characteristic FTIR absorption bands for potassium butyl sulfate based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Asymmetric/Symmetric Stretch | 2970 - 2845 |

| C-H (Alkyl) | Bending | 1485 - 1365 |

| S=O (Sulfate) | Asymmetric Stretch | ~1460 - 1350 |

| S=O (Sulfate) | Symmetric Stretch | ~1200 - 1050 |

| S-O-C | Stretch | ~1020 - 780 |

| S-O (Sulfate) | Bending | ~650 - 590 |

Mechanistic Investigations of Alkyl Sulfate Transformation and Degradation

Hydrolytic Stability and Reaction Mechanisms of Sulfate (B86663) Esters

The hydrolysis of sulfate esters is a fundamental process that dictates their stability in aqueous environments. This reaction can proceed through different mechanistic pathways, primarily involving nucleophilic attack on either the carbon or the sulfur atom of the sulfate ester group.

The hydrolysis of organic sulfate esters can occur via two distinct mechanisms: a nucleophilic attack on the carbon atom, leading to the cleavage of the C-O bond, or an attack on the sulfur atom, resulting in S-O bond cleavage. researchgate.net For primary and secondary alkyl sulfates like butyl sulfate, the favored pathway is typically the attack at the carbon atom (C-O cleavage). researchgate.netresearchgate.net This preference is in contrast to the hydrolysis of aryl sulfates, where the attack at the sulfur center (S-O cleavage) is more common. researchgate.net

The C-O cleavage pathway in primary alkyl sulfates is analogous to an SN2 displacement reaction. pnas.org The reaction involves a nucleophile, such as a water molecule or a hydroxide (B78521) ion, attacking the α-carbon of the alkyl group, with the sulfate ion acting as the leaving group. The transition state for this reaction involves the simultaneous formation of a new bond with the nucleophile and the breaking of the C-O bond.

While C-O cleavage is predominant for simple alkyl sulfates, certain enzymatic systems can alter this preference. For instance, some sulfatases, despite acting on primary alkyl sulfates, have been shown to catalyze hydrolysis via an S-O cleavage mechanism, highlighting the role of biological catalysts in dictating the reaction pathway. researchgate.net

The rate of hydrolysis of alkyl sulfates is influenced by several factors, most notably pH and the structure of the alkyl group (substituent effects). Kinetic studies have shown that the hydrolysis of monoalkyl sulfate anions generally follows first-order kinetics in the pH range of 3 to 10. pnas.orgpnas.org

pH: The rate of hydrolysis can be significantly affected by the pH of the solution. For instance, the hydrolysis of some sulfate esters is catalyzed by both acid and base. In acidic solutions, the sulfate group can be protonated, making it a better leaving group and thus facilitating nucleophilic attack. In alkaline solutions, the higher concentration of the more nucleophilic hydroxide ion can increase the rate of the SN2 reaction at the carbon center. Studies on related compounds have shown that the speciation of radicals, and thus the degradation pathways, can be pH-dependent. acs.orgnih.gov

Substituent Effects: The structure of the alkyl group plays a crucial role in the rate of hydrolysis. The reactivity generally follows the principles of SN2 reactions, where steric hindrance is a key factor. pnas.org For example, the rate of hydrolysis decreases as the steric bulk around the α-carbon increases. This is consistent with the C-O cleavage mechanism, where the approach of the nucleophile to the carbon atom is sterically hindered by bulky substituents.

Table 1: Factors Influencing Alkyl Sulfate Hydrolysis

| Factor | Influence on Hydrolysis Rate | Mechanistic Implication |

|---|---|---|

| pH | Rate can be accelerated in both acidic and alkaline conditions. acs.orgnih.gov | In acid, protonation of the sulfate group makes it a better leaving group. In base, the concentration of the stronger nucleophile (OH⁻) is higher. |

| Substituent Effects | Steric hindrance around the α-carbon decreases the reaction rate. pnas.org | Consistent with an SN2 mechanism involving nucleophilic attack at the carbon atom (C-O cleavage). |

| Temperature | Increased temperature generally increases the reaction rate. | Follows Arrhenius behavior, providing energy for overcoming the activation barrier. |

| Buffer Concentration | Increased buffer concentration can lead to a more rapid disappearance of the sulfate ester. pnas.org | The buffer base can act as a nucleophile, competing with hydrolysis. |

Abiotic Environmental Transformation Pathways

In addition to hydrolysis, alkyl sulfates can undergo transformation in the environment through various abiotic pathways. These processes are crucial for determining the ultimate fate of these compounds in soil, water, and the atmosphere.

One of the significant abiotic degradation pathways for organic compounds in the environment is oxidation by reactive oxygen species (ROS). The sulfate radical (SO₄•⁻) is a particularly potent oxidant that can be generated in various environmental systems. frontiersin.orgresearchgate.netmdpi.com The reaction of sulfate radicals with alkyl sulfates is an important transformation pathway. acs.org

Kinetic studies have shown that the second-order rate constants for the reaction of sulfate radicals with organosulfur compounds are in the range of 10³ to 10⁸ L mol⁻¹ s⁻¹. acs.org The primary mechanism of this oxidation is believed to be hydrogen abstraction from the alkyl chain. acs.org The reactivity of alkyl sulfates towards the sulfate radical is influenced by the length of the carbon chain; longer chain alkyl sulfates exhibit higher rate constants. acs.org For example, the rate constant for the reaction with sodium dodecyl sulfate (C₁₂) is significantly higher than that for methyl sulfate (C₁). acs.org

The strong electron-withdrawing nature of the sulfate group (–OSO₃⁻) tends to deactivate the molecule towards oxidative attack compared to other organic molecules with the same number of carbon atoms, such as alcohols. acs.org

Photochemical degradation, or photolysis, is another important abiotic pathway for the transformation of organic compounds in the environment. This process involves the absorption of light energy, which can lead to the breaking of chemical bonds. The direct photolysis of alkyl sulfates is generally considered to be slow. However, their degradation can be significantly enhanced in the presence of photosensitizers or through indirect photolysis mechanisms involving other photochemically generated reactive species. scielo.org.mx

In aquatic systems, the presence of substances like titanium dioxide (TiO₂) or other semiconductors can promote the photocatalytic degradation of organic pollutants. researchgate.netmdpi.com Under UV irradiation, these materials generate electron-hole pairs, which in turn produce highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). mdpi.com These radicals can then effectively oxidize and degrade alkyl sulfates. For instance, studies on potassium butyl xanthate, a related organosulfur compound, have demonstrated efficient degradation using TiO₂/g-C₃N₄ photocatalysts under simulated sunlight. researchgate.net The primary mechanism often involves attack by hydroxyl radicals. mdpi.com

In the atmosphere, alkyl sulfates can be subject to gas-phase oxidation, primarily initiated by hydroxyl radicals during the day and nitrate (B79036) radicals at night. These reactions would lead to the fragmentation of the molecule and the formation of smaller, more oxidized products.

Predicting the environmental fate of chemicals like potassium butyl sulfate is greatly aided by the use of theoretical models. These models can estimate the rates of various abiotic transformation processes, providing valuable information for risk assessment.

Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the reactivity of chemicals based on their molecular structure. For the oxidative degradation by sulfate radicals, models can be developed that correlate the reaction rate constants with molecular descriptors such as the carbon chain length and the energy of the highest occupied molecular orbital (HOMO). acs.org

For hydrolytic degradation, theoretical models can calculate the activation energies for different reaction pathways (e.g., C-O vs. S-O cleavage), helping to determine the most likely mechanism. nih.gov Similarly, models for photochemical degradation can estimate the absorption spectra and quantum yields of compounds, which are key parameters for predicting their photolysis rates. researchgate.net

These in silico models are valuable tools for screening large numbers of chemicals and for prioritizing those that may be persistent in the environment. nih.gov However, it is important to validate these models with experimental data to ensure their accuracy and reliability. cleaninginstitute.org

Biotic Transformation and Enzymatic Biodegradation Studies

The transformation and degradation of alkyl sulfates, such as potassium butyl sulfate, in biological systems are primarily driven by enzymatic activities. These processes involve initial modifications to the alkyl chain and the eventual cleavage of the sulfate group, leading to metabolites that can be further assimilated by microorganisms. This section explores the key enzymatic mechanisms responsible for the biotic transformation of these compounds.

Enzymatic Hydroxylation of Alkyl Sulfates: Cytochrome P450 Mechanisms

Cytochrome P450 monooxygenases (P450s or CYPs) are a superfamily of heme-containing enzymes known for their ability to catalyze the oxidation of a wide variety of organic substrates, including alkanes and fatty acids. nih.govnih.gov While direct studies on the enzymatic hydroxylation of potassium butyl sulfate by P450s are not extensively documented, the well-established mechanisms of P450-catalyzed hydroxylation of analogous compounds, such as short-chain alkanes and longer-chain alkyl sulfates, provide a strong basis for understanding this transformation. oup.comacs.org

The catalytic cycle of cytochrome P450 typically begins with the binding of the substrate to the enzyme's active site. nih.gov This is followed by a series of electron transfer steps, usually involving a reductase partner protein, which reduces the heme iron. Molecular oxygen then binds to the reduced heme, leading to the formation of a highly reactive iron(IV)-oxo species. This potent oxidizing agent is responsible for abstracting a hydrogen atom from the alkyl chain of the substrate, followed by the "rebound" of a hydroxyl group to the resulting radical, thus forming the hydroxylated product. researchgate.net

The regioselectivity of hydroxylation on the alkyl chain is a critical aspect of P450 catalysis and is influenced by both the specific P450 isoform and the structure of the substrate. For instance, studies with the well-characterized P450 BM-3 from Bacillus megaterium have shown that it can hydroxylate medium and long-chain fatty acids and alkyl sulfates. nih.gov While wild-type P450 BM-3 shows a preference for longer alkyl chains (C12-C16), protein engineering and directed evolution have successfully broadened its substrate scope to include shorter-chain alkanes like propane. caltech.eduresearchgate.net This demonstrates the enzymatic potential for the hydroxylation of the butyl chain of potassium butyl sulfate.

Engineered P450 BM-3 variants have demonstrated the ability to hydroxylate a range of alkanes, cycloalkanes, and other non-native substrates. nih.gov The hydroxylation of short-chain alkanes can be achieved with high efficiency and selectivity through laboratory evolution of P450 enzymes. caltech.edu For example, some P450 BM-3 mutants have been shown to hydroxylate propane, indicating that the four-carbon chain of butyl sulfate is a feasible target for enzymatic attack. nih.gov

Table 1: Examples of Cytochrome P450-Catalyzed Hydroxylation of Alkane and Alkyl Sulfate Substrates

| Enzyme/Variant | Substrate | Primary Products | Key Findings |

| Wild-type P450 BM-3 | Long-chain fatty acids (C12-C20) | ω-1, ω-2, and ω-3 hydroxy fatty acids | Native enzyme shows high activity and subterminal regioselectivity for long-chain fatty acids. nih.gov |

| Engineered P450 BM-3 | Propane | Propanol | Directed evolution enabled the hydroxylation of a short-chain gaseous alkane. nih.govcaltech.edu |

| Engineered P450 BM-3 | Indole | Indigo, Indirubin | A triple mutant demonstrated the ability to hydroxylate a non-native substrate lacking a carboxylate group. nih.gov |

| P450 BM-3 with Decoy Molecules | Benzene, Propane, Ethane | Phenol, Propanol, Ethanol (B145695) | The use of decoy molecules can induce hydroxylation of non-native substrates by the wild-type enzyme. acs.org |

This table presents data on analogous substrates to infer the potential enzymatic hydroxylation of potassium butyl sulfate.

Microbial Metabolism of Alkyl Chain and Sulfate Moiety

The complete biodegradation of potassium butyl sulfate by microorganisms involves two principal stages: the cleavage of the sulfate ester bond and the subsequent metabolism of the resulting butanol and inorganic sulfate.

The initial and critical step in the microbial degradation of primary alkyl sulfates is the enzymatic hydrolysis of the C-O-S ester linkage, catalyzed by a class of enzymes known as alkylsulfatases (or sulfatases). This reaction releases the alcohol (butanol) and inorganic sulfate. The inorganic sulfate can then be utilized by the microorganism as a sulfur source.

A specific short-chain alkylsulfatase has been purified and characterized from a coryneform bacterium designated B1a, which was grown on butyl-1-sulfate. This enzyme demonstrates a clear specificity for short-chain linear primary alkyl sulfates, being active on substrates with alkyl chains ranging from C3 to C7. The enzyme converts butyl-1-sulfate stoichiometrically into butan-1-ol and inorganic sulfate. This hydrolysis occurs at the O-S bond of the ester linkage.

Table 2: Substrate Specificity of Short-Chain Alkylsulfatase from Coryneform B1a

| Substrate (Primary Alkyl Sulfate) | Relative Activity (%) |

| Propyl (C3) | 65 |

| Butyl (C4) | 100 |

| Pentyl (C5) | 115 |

| Hexyl (C6) | 80 |

| Heptyl (C7) | 45 |

| Octyl (C8) | <1 |

| Nonyl (C9) | <1 |

Data adapted from studies on the purified enzyme, showing its preference for short-chain alkyl sulfates.

Following the liberation of butanol, the alkyl chain is further metabolized by the microorganism. Butanol degradation pathways are well-established in various bacteria, such as Pseudomonas species. nih.gov The typical aerobic pathway for n-butanol metabolism involves a series of oxidation steps. First, an alcohol dehydrogenase (ADH) oxidizes n-butanol to butyraldehyde (B50154). Subsequently, an aldehyde dehydrogenase (ALDH) converts butyraldehyde to butyrate. Butyrate can then be activated to butyryl-CoA, which enters the beta-oxidation pathway, ultimately leading to the formation of acetyl-CoA. Acetyl-CoA can then be channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production and biosynthesis. researchgate.netresearchgate.net

Sulfate Ester Hydrolysis: Potassium butyl sulfate is hydrolyzed by an alkylsulfatase to yield butan-1-ol and potassium sulfate.

Alcohol Oxidation: Butan-1-ol is oxidized by alcohol dehydrogenase to butyraldehyde.

Aldehyde Oxidation: Butyraldehyde is oxidized by aldehyde dehydrogenase to butyrate.

Beta-Oxidation: Butyrate is converted to butyryl-CoA and subsequently degraded via the beta-oxidation spiral to acetyl-CoA.

Central Metabolism: Acetyl-CoA enters the TCA cycle to be completely mineralized to carbon dioxide and water, providing energy and building blocks for the cell.

This coordinated action of sulfatases and dehydrogenases allows microorganisms to utilize both the carbon from the alkyl chain and the sulfur from the sulfate moiety of potassium butyl sulfate for growth.

Theoretical and Computational Chemistry of Alkyl Sulfates

Electronic Structure and Bonding Analysis of Sulfate (B86663) Esters

The arrangement of electrons and the nature of chemical bonds within the sulfate ester group are fundamental to understanding the reactivity and properties of molecules like potassium butyl sulfate.

Quantum chemical calculations have become indispensable tools for investigating the electronic properties of molecules. Methods like Ab Initio and Density Functional Theory (DFT) are frequently employed to study the sulfonyl and sulfate groups present in alkyl sulfates. indexcopernicus.comnih.gov DFT, in particular, is a widely used quantum mechanical modeling method for examining the electronic structure of many-body systems. arxiv.org

Historically, the bonding in sulfonyl and sulfate groups was often depicted using Lewis structures that violated the octet rule, invoking the participation of sulfur's d-orbitals to form double bonds with oxygen. nih.govwikipedia.org However, extensive computational studies have largely refuted this model. nih.govresearchgate.net Modern computational analyses, such as Natural Bond Orbital (NBO) analysis, indicate that d-orbital participation is insignificant. nih.govresearchgate.net Instead, these studies support a bonding model characterized by highly polarized, ionic-like bonds of the form S⁺-O⁻. nih.govresearchgate.net This model is further refined by the inclusion of reciprocal hyperconjugation (n → σ* interactions), where substituents around the central sulfur atom act as both electron donors and acceptors simultaneously. nih.govresearchgate.net

For sulfuric acid, a parent compound to sulfate esters, computational analysis confirms a significant positive charge on the sulfur atom and low 3d orbital occupancy, supporting a Lewis structure with four single bonds that adheres to the octet rule. wikipedia.org This model aligns better with the electronegativity differences between sulfur and oxygen. wikipedia.org Experimental evidence from low-temperature X-ray crystallography of sulfate monoesters corroborates these computational findings, showing changes in bond lengths and geometries that are consistent with the polarized bonding model. nih.govresearchgate.net DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been successfully used to optimize the structures of organic systems containing sulfonamide groups, which are related to sulfates. researchgate.net

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is a powerful approach to elucidate the complex mechanisms and kinetics of chemical reactions involving alkyl sulfates. It allows for the mapping of potential energy surfaces and the identification of transient species like transition states.

Transition State Theory (TST) is a cornerstone for explaining the rates of elementary chemical reactions. wikipedia.org It posits a quasi-equilibrium between reactants and an activated complex, known as the transition state, which is the saddle point of highest energy on the minimum energy reaction path. wikipedia.orgutexas.eduucsb.edu The rate constant (k) of a reaction can be calculated from the Gibbs free energy of activation (ΔG‡), which is the free energy difference between the reactants and the transition state. utexas.edu

TST has been successfully applied to understand the hydrolysis of sulfate esters. nih.govdiva-portal.org For instance, computational studies on the alkaline hydrolysis of diaryl sulfate diesters show that the reaction proceeds through a loose, concerted transition state with significant dissociative character. nih.govdiva-portal.org This means there is minimal bond formation with the incoming nucleophile and advanced cleavage of the bond to the leaving group in the transition state. nih.govdiva-portal.org Similarly, for the acid-catalyzed hydrolysis of sodium dodecyl sulfate (SDS), a concerted SO₃ cleavage/proton transfer mechanism has been proposed based on kinetic modeling. researchgate.net In the oxidation of alkyl sulfates by radicals, TST is implicit in the DFT calculations used to determine the energy barriers that govern reaction rates. acs.org

Table 1: Key Concepts of Transition State Theory (TST)

A significant advantage of computational chemistry is its ability to predict energy barriers and, consequently, rate constants for reactions that may be difficult to measure experimentally. mdpi.com DFT calculations are frequently used to simulate the energy barriers of reaction pathways, such as the hydrogen atom abstraction from alkyl sulfates by radicals like the sulfate radical (SO₄•⁻). acs.orgresearchgate.net

Studies on the oxidation of various alkyl sulfates have shown that the reaction rate constants increase with the length of the carbon chain. acs.org For example, the rate constant for methyl sulfate (C₁) is significantly lower than that for octyl sulfate (C₈). acs.org This is because the additional -CH₂- groups provide more sites for hydrogen abstraction. DFT calculations support these experimental findings by predicting lower energy barriers (ΔGᵦ) for hydrogen abstraction at carbon atoms further away from the deactivating electron-withdrawing sulfate group. acs.org For instance, in the reaction of the sulfate radical with hexyl sulfate, the energy barrier for abstraction from the α-CH₂ group is higher than for abstraction from other methylene (B1212753) groups in the chain. acs.org These theoretical calculations are crucial for building structure-activity relationships (SARs) that can predict the reactivity of other, unmeasured compounds. copernicus.org

Table 2: Experimental and Calculated Kinetic Data for Alkyl Sulfate Oxidation by SO₄•⁻ at 298 K

Click to view table

The solvent plays a crucial role in the chemistry of ionic species like potassium butyl sulfate. Computational simulations must account for solvent effects, which is typically done using either implicit or explicit models. arxiv.orgacs.orgnih.gov

Explicit solvent models treat individual solvent molecules (e.g., water) as part of the simulation. acs.orgrsc.org This approach offers a high level of detail, capable of describing specific local interactions like hydrogen bonding and capturing the discrete, particulate nature of the solvent. acs.orgrsc.org However, it is computationally very expensive due to the large number of particles that must be simulated. arxiv.orgacs.org

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous medium with a defined dielectric constant. arxiv.orgacs.orgrsc.org This method is computationally much faster as it averages the effect of the solvent, but it may neglect specific short-range interactions. acs.orgnih.gov

For many applications, a mixed or hybrid implicit/explicit approach provides a balance between accuracy and computational cost. nih.govdiva-portal.org In this method, the solute and a small number of key solvent molecules in the first solvation shell are treated explicitly with quantum mechanics, while the bulk solvent is modeled as a continuum. nih.govdiva-portal.orgresearchgate.net This has been shown to yield excellent agreement with experimental kinetic isotope effects for the hydrolysis of sulfate diesters. nih.govdiva-portal.org The choice of model is critical; for example, while implicit models can sometimes struggle to accurately predict pKa values without considering specific hydrogen bonds, explicit models can sometimes over-stabilize solute-solvent interactions by reducing the mobility of the explicit solvent molecules. researchgate.net

Current Challenges and Future Directions in Alkyl Sulfate Research

Development of Advanced Analytical Standards and Reference Materials

A significant hurdle in the precise quantification and study of alkyl sulfates is the availability of high-purity, certified reference materials (CRMs). cpachem.comelementalmicroanalysis.com The development of advanced analytical standards is critical for validating new analytical methods, ensuring data comparability across different laboratories, and performing accurate environmental monitoring. cpachem.comscpscience.com

Currently, the analysis of alkyl sulfates, which often exist as complex mixtures of homologs (e.g., C10-C18), presents a considerable challenge. chromatographyonline.comnih.gov Chromatographic methods used for their separation and quantification rely heavily on the purity of the standards used for calibration. nih.gov However, the synthesis and purification of individual, high-purity alkyl sulfate (B86663) homologs for use as CRMs is a complex and often costly process. nih.gov A common issue is the presence of inorganic salt impurities and partially sulfated side-products, which can lead to analytical inconsistencies. nih.gov There is a pressing need for a broader range of commercially available CRMs for specific organosulfur compounds, including short-chain variants like potassium butyl sulfate, to support research into their unique properties and environmental behavior. elementalmicroanalysis.comsigmaaldrich.com

Table 1: Key Considerations for Alkyl Sulfate Reference Material Development

| Aspect | Challenge | Future Direction |

| Purity | Removal of inorganic salts and partially sulfated byproducts from synthesis. nih.gov | Development of more efficient, high-yield purification techniques. |

| Homogeneity & Stability | Ensuring long-term stability and homogeneity of the CRM, as sulfate groups can be labile. cpachem.comnih.gov | Rigorous stability testing under various storage conditions and certification according to ISO standards. cpachem.com |

| Certification | Lack of certified values for many specific alkyl sulfate compounds. | Round-robin studies and inter-laboratory comparisons to establish consensus values for a wider range of materials. scpscience.com |

| Availability | Limited commercial availability of CRMs for individual, short-chain, and specialty alkyl sulfates. sigmaaldrich.com | Increased production and distribution by specialized manufacturers to meet research and regulatory demand. |

Elucidation of Complex Atmospheric and Environmental Transformation Networks

Alkyl sulfates are recognized as significant components of atmospheric secondary organic aerosols (SOA), which influence air quality and climate. rsc.orgcopernicus.orgacs.org They are formed in the atmosphere through various pathways, including the reactive uptake of volatile organic compound (VOC) oxidation products, such as epoxides, onto acidic sulfate particles. copernicus.orgpnas.org However, these compounds are not chemically inert. A key research focus is to unravel the complex network of transformations they undergo after their initial formation.

Recent studies show that alkyl sulfates are subject to oxidative aging in the troposphere, primarily through reactions with hydroxyl (HO•) radicals. rsc.orgcopernicus.org This can lead to a cascade of further reactions, including:

Functionalization: The addition of oxygen-containing functional groups, leading to the formation of more highly oxidized and potentially more water-soluble species. rsc.org

Fragmentation: The breaking of carbon-carbon bonds, which can form shorter-chain organosulfates or volatile organic compounds. nih.govnih.gov

Inorganic Sulfate Formation: The ultimate cleavage of the sulfate group, releasing inorganic sulfate back into the aerosol phase, which can alter the aerosol's properties. rsc.orgcopernicus.org

The atmospheric lifetime of an alkyl sulfate can be on the order of days to weeks, depending on its structure and atmospheric conditions. rsc.org For example, a case study on sodium dodecyl sulfate found an atmospheric lifetime of approximately 19 days upon heterogeneous OH oxidation. rsc.org The reactivity is also influenced by other aerosol components; for instance, the presence of ammonium (B1175870) ions can enhance the decay rate of dodecyl sulfate. rsc.org Understanding these intricate reaction pathways is crucial for accurately modeling aerosol composition, growth, and climatic impact. copernicus.orgepa.gov

Rational Design of Sustainable Synthesis Routes for Specialty Alkyl Sulfates

The traditional synthesis of alkyl sulfates often relies on petrochemical feedstocks and sulfating agents like sulfur trioxide or chlorosulfonic acid, which present environmental and handling challenges. nih.govnih.govpcc.eu A major thrust in modern chemical research is the development of sustainable and "green" synthesis routes. scispace.comsurfactgreen.comresearchgate.net

Key principles of this approach include:

Use of Renewable Feedstocks: Shifting from petroleum-based alcohols to oleochemicals derived from plant oils and animal fats. nih.govpcc.eu This reduces reliance on fossil fuels and can lead to products with higher biodegradability. rsc.org

Enzymatic Synthesis: Employing enzymes like sulfatases or glycosidases offers a powerful alternative to traditional chemical catalysis. cam.ac.ukd-nb.info Enzymatic methods can proceed under milder reaction conditions (pH, temperature) and exhibit high chemo-, regio-, and stereoselectivity, reducing the formation of unwanted byproducts. cam.ac.ukd-nb.info For example, sulfatases can catalyze the hydrolytic cleavage of alkyl sulfates with high precision, and this reactivity can be harnessed in reverse for synthesis. cam.ac.uk

Improved Atom Economy and Reduced Waste: Green processes aim to maximize the incorporation of atoms from the reactants into the final product (high atom economy) and minimize waste generation (low E-factor). surfactgreen.comresearchgate.net This involves designing solvent-free processes or using safer solvents. surfactgreen.com

The market for bio-based surfactants is a dynamic and rapidly growing segment, driven by increasing consumer demand and stricter regulations regarding sustainability. scispace.comsurfactgreen.comacs.org Designing efficient, scalable, and cost-effective green synthesis routes for specialty alkyl sulfates remains a key challenge for the chemical industry. researchgate.netdataintelo.com

Integration of Multiscale Computational Approaches for Predictive Modeling

Computational modeling has become an indispensable tool for understanding and predicting the behavior of alkyl sulfates from the molecular to the macroscopic level. researchgate.net Integrating multiscale approaches allows researchers to bridge the gap between molecular structure and bulk properties, accelerating the design of new surfactants with desired characteristics. rsc.orgdigitellinc.com

Table 2: Multiscale Computational Methods in Alkyl Sulfate Research

| Scale | Method | Applications & Findings | Citations |

| Quantum Mechanics (QM) | Density Functional Theory (DFT), Hartree-Fock | Investigating electronic structure, reaction mechanisms, and bond energies. Used to study hydration, protonation, and electrostatic interactions of individual sulfate molecules. | researchgate.netacs.orgresearchgate.net |

| Atomistic Simulation | Molecular Dynamics (MD) | Simulating the behavior of dozens to thousands of molecules to predict properties like micelle formation, interfacial tension, and interactions with viral capsids. | mdpi.combiorxiv.org |

| Coarse-Grained (CG) Simulation | Dissipative Particle Dynamics (DPD) | Simulating larger systems over longer timescales by grouping atoms into beads. Used to study micelle morphology (sphere-to-rod transitions) and self-assembly processes. | acs.orgacs.org |

| Quantitative Structure-Property Relationship (QSPR) | Machine Learning (ML), Graph Neural Networks (GNNs) | Developing models that predict surfactant properties (e.g., CMC, surface tension) directly from molecular structure, enabling virtual screening of new molecules. | rsc.orgdigitellinc.comrsc.orgarxiv.org |

A significant challenge in this area is the availability of large, high-quality experimental datasets needed to train and validate predictive models like QSPR and machine learning algorithms. rsc.orgrsc.orgarxiv.org Databases of surfactant properties are often scattered across literature and may be incomplete. rsc.orgrsc.org Future work will focus on creating more comprehensive databases and refining computational models to improve their predictive accuracy for a wider range of surfactant structures and properties. digitellinc.commdpi.com

Exploration of Novel Academic Applications for Potassium Butyl Sulfate (e.g., as a precise reagent or model compound in specific reactions)

Beyond its role as a surfactant, potassium butyl sulfate holds potential as a valuable tool in academic research, particularly as a model compound and specialized reagent. Its relatively simple, well-defined structure—a four-carbon alkyl chain linked to a sulfate monoester—makes it an ideal system for studying fundamental chemical and biochemical processes without the complexities of longer-chain or mixed-chain length analogs.

Potential research applications include:

Model Compound for Mechanistic Studies: Research has shown that monoalkyl sulfates can act as efficient alkylating agents in water, reacting with nucleophiles more rapidly than their hydrolysis. pnas.org Potassium butyl sulfate can serve as a precise model substrate to investigate the kinetics and mechanisms of these nucleophilic substitution reactions, providing insight into the reactivity of the sulfate ester group.

Probing Enzyme Specificity: Secondary alkylsulfatase enzymes are used in deracemization processes due to their ability to hydrolyze sulfate esters. cam.ac.uk Synthesizing specific isomers of butyl sulfate (e.g., potassium sec-butyl sulfate) provides a means to probe the active sites and stereospecificity of these and other sulfatase enzymes. nih.gov

Investigating Atmospheric Processes: In atmospheric science, short-chain alkyl sulfates have been identified in ambient aerosols, likely as fragmentation products of larger molecules. nih.gov Potassium butyl sulfate can be used as a standard in laboratory experiments to study the physical and chemical properties (e.g., hygroscopicity, reactivity with oxidants) of these important but less-understood aerosol components. rsc.orgacs.org

Reference for Computational Studies: As noted in the previous section, computational models rely on accurate data for validation. The well-defined nature of potassium butyl sulfate makes it an excellent candidate for quantum mechanical calculations of molecular properties and for parameterizing force fields used in larger-scale molecular dynamics simulations of surfactant behavior. researchgate.netacs.org

By using potassium butyl sulfate as a standardized model, researchers can generate fundamental data that improves our understanding of alkyl sulfate chemistry, biochemistry, and environmental science.

Q & A

Q. How should hypotheses about potassium butyl sulfate’s interaction with biomembranes be formulated?

- Methodological Answer : Derive hypotheses from molecular dynamics simulations predicting membrane permeability. Test experimentally using liposome models and fluorescent probes to quantify bilayer disruption .

Data Analysis & Interpretation

Q. What metrics are critical for evaluating the economic and environmental trade-offs of potassium butyl sulfate applications?

Q. How can machine learning improve predictive modeling of potassium butyl sulfate’s physicochemical properties?

- Methodological Answer : Train neural networks on datasets from PubChem or NIST Chemistry WebBook. Input features include molecular descriptors (e.g., logP, polar surface area). Validate models via leave-one-out cross-validation .

Ethical & Reporting Standards

Q. What are the ethical considerations in handling potassium butyl sulfate in biomedical research?

Q. How should researchers structure a manuscript on potassium butyl sulfate to meet journal requirements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.